molecular formula C24H24N4O6 B3291959 N1-(2-(1H-indol-3-yl)ethyl)-N2-((3-(benzo[d][1,3]dioxole-5-carbonyl)oxazolidin-2-yl)methyl)oxalamide CAS No. 874805-64-8

N1-(2-(1H-indol-3-yl)ethyl)-N2-((3-(benzo[d][1,3]dioxole-5-carbonyl)oxazolidin-2-yl)methyl)oxalamide

Cat. No. B3291959
CAS RN: 874805-64-8
M. Wt: 464.5 g/mol
InChI Key: MTJUGKVYKKZEAI-UHFFFAOYSA-N
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Description

Indoles are a class of organic compounds that contain a five-membered heterocyclic moiety . They are known for their broad range of chemical and biological properties and are the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures . Oxazolidines, on the other hand, are a type of organic compound containing a five-membered ring typically having three carbon atoms and two heteroatoms (one oxygen and one nitrogen).


Synthesis Analysis

The synthesis of indole-containing compounds often involves the reaction of tryptamine, a naturally occurring biogenic amine . Oxazolidines can be synthesized from a variety of methods, including the reaction of an amine with a carbonyl compound followed by reduction .


Molecular Structure Analysis

The molecular structure of indole-containing compounds and oxazolidines can be complex due to the presence of multiple functional groups and rings . Detailed structural analysis typically requires techniques such as NMR, UV, IR, and mass spectrometry .


Chemical Reactions Analysis

Indole-containing compounds and oxazolidines can undergo a variety of chemical reactions, depending on the specific functional groups present . For example, indoles can participate in electrophilic substitution reactions at the C3 position .


Physical And Chemical Properties Analysis

Indoles are typically white or colorless solids that are highly soluble in water and other polar solvents . The physical and chemical properties of a specific indole or oxazolidine derivative would depend on its exact structure and the functional groups present .

Mechanism of Action

The mechanism of action of indole-containing compounds can vary widely depending on the specific compound and its biological target . Some indole-containing drugs work by inhibiting specific enzymes, while others may interact with cell receptors .

Future Directions

The development of new indole and oxazolidine derivatives is an active area of research, with potential applications in areas such as medicinal chemistry and materials science . Future work could involve the synthesis and study of new compounds with these moieties, to explore their properties and potential applications.

properties

IUPAC Name

N'-[[3-(1,3-benzodioxole-5-carbonyl)-1,3-oxazolidin-2-yl]methyl]-N-[2-(1H-indol-3-yl)ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N4O6/c29-22(25-8-7-16-12-26-18-4-2-1-3-17(16)18)23(30)27-13-21-28(9-10-32-21)24(31)15-5-6-19-20(11-15)34-14-33-19/h1-6,11-12,21,26H,7-10,13-14H2,(H,25,29)(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTJUGKVYKKZEAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(N1C(=O)C2=CC3=C(C=C2)OCO3)CNC(=O)C(=O)NCCC4=CNC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N4O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(2-(1H-indol-3-yl)ethyl)-N2-((3-(benzo[d][1,3]dioxole-5-carbonyl)oxazolidin-2-yl)methyl)oxalamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N1-(2-(1H-indol-3-yl)ethyl)-N2-((3-(benzo[d][1,3]dioxole-5-carbonyl)oxazolidin-2-yl)methyl)oxalamide
Reactant of Route 2
Reactant of Route 2
N1-(2-(1H-indol-3-yl)ethyl)-N2-((3-(benzo[d][1,3]dioxole-5-carbonyl)oxazolidin-2-yl)methyl)oxalamide
Reactant of Route 3
Reactant of Route 3
N1-(2-(1H-indol-3-yl)ethyl)-N2-((3-(benzo[d][1,3]dioxole-5-carbonyl)oxazolidin-2-yl)methyl)oxalamide
Reactant of Route 4
Reactant of Route 4
N1-(2-(1H-indol-3-yl)ethyl)-N2-((3-(benzo[d][1,3]dioxole-5-carbonyl)oxazolidin-2-yl)methyl)oxalamide
Reactant of Route 5
Reactant of Route 5
N1-(2-(1H-indol-3-yl)ethyl)-N2-((3-(benzo[d][1,3]dioxole-5-carbonyl)oxazolidin-2-yl)methyl)oxalamide
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
N1-(2-(1H-indol-3-yl)ethyl)-N2-((3-(benzo[d][1,3]dioxole-5-carbonyl)oxazolidin-2-yl)methyl)oxalamide

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